2-Bromo-5-iodobenzoic acid
Overview
Description
2-Bromo-5-iodobenzoic acid is an organic compound with the molecular formula C7H4BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the sequential bromination and iodination of benzoic acid. The process begins with the bromination of benzoic acid to form 2-bromobenzoic acid, followed by iodination to introduce the iodine atom at the 5-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may use continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodobenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles or electrophiles are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene are typical.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or iodine atoms.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Oxidation and Reduction Reactions: Various carboxylic acid derivatives and alcohols.
Scientific Research Applications
2-Bromo-5-iodobenzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodobenzoic acid depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form more complex molecules. The presence of bromine and iodine atoms enhances its reactivity, allowing it to undergo selective transformations. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
2-Bromo-5-iodobenzoic acid can be compared with other halogenated benzoic acids:
2-Chloro-5-iodobenzoic acid: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
5-Bromo-2-iodobenzoic acid: The positions of bromine and iodine are reversed, leading to different chemical properties.
2,5-Diiodobenzoic acid: Both positions 2 and 5 are substituted with iodine, affecting its reactivity and use in synthesis.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations and applications.
Properties
IUPAC Name |
2-bromo-5-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKKBDSNZFSSOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370806 | |
Record name | 2-Bromo-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25252-00-0 | |
Record name | 2-Bromo-5-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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